6,7-dimethyl-3,10-diazapentacyclo[10.7.1.0^{2,10}.0^{4,9}.0^{16,20}]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one 6,7-dimethyl-3,10-diazapentacyclo[10.7.1.0^{2,10}.0^{4,9}.0^{16,20}]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one
Brand Name: Vulcanchem
CAS No.: 63873-46-1
VCID: VC6029043
InChI: InChI=1S/C20H14N2O/c1-11-9-16-17(10-12(11)2)22-19(21-16)14-7-3-5-13-6-4-8-15(18(13)14)20(22)23/h3-10H,1-2H3
SMILES: CC1=CC2=C(C=C1C)N3C(=N2)C4=CC=CC5=C4C(=CC=C5)C3=O
Molecular Formula: C20H14N2O
Molecular Weight: 298.345

6,7-dimethyl-3,10-diazapentacyclo[10.7.1.0^{2,10}.0^{4,9}.0^{16,20}]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one

CAS No.: 63873-46-1

Cat. No.: VC6029043

Molecular Formula: C20H14N2O

Molecular Weight: 298.345

* For research use only. Not for human or veterinary use.

6,7-dimethyl-3,10-diazapentacyclo[10.7.1.0^{2,10}.0^{4,9}.0^{16,20}]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one - 63873-46-1

Specification

CAS No. 63873-46-1
Molecular Formula C20H14N2O
Molecular Weight 298.345
IUPAC Name 6,7-dimethyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one
Standard InChI InChI=1S/C20H14N2O/c1-11-9-16-17(10-12(11)2)22-19(21-16)14-7-3-5-13-6-4-8-15(18(13)14)20(22)23/h3-10H,1-2H3
Standard InChI Key SNYLZJXYDYHUGO-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C)N3C(=N2)C4=CC=CC5=C4C(=CC=C5)C3=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture and Nomenclature

The compound’s IUPAC name, 6,7-dimethyl-3,10-diazapentacyclo[10.7.1.0²,¹⁰.0⁴,⁹.0¹⁶,²⁰]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one, systematically encodes its polycyclic framework. The base structure comprises a 20-membered icosa-nonaen system fused with five rings: three cyclohexane derivatives, one cyclopentane, and a pyrrolidine-like ring incorporating two nitrogen atoms at positions 3 and 10. The 6,7-dimethyl substituents and ketone group at position 11 introduce steric and electronic modulation, potentially influencing bioavailability and target binding.

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₂₀H₁₄N₂O
Molecular Weight298.345 g/mol
CAS Registry Number63873-46-1
IUPAC NameAs above
SMILESCC1=CC2=C(C=C1C)N3C(=N2)C4=CC=CC5=C4C(=CC=C5)C3=O
InChI KeySNYLZJXYDYHUGO-UHFFFAOYSA-N

Crystallographic and Stereochemical Considerations

While direct crystallographic data for this compound are unavailable, analogous diazapentacyclic structures exhibit planar aromatic regions and puckered heterocyclic rings. For example, a related diethyl 6,12-dimethyl-3,9-di-p-tolyl-3,9-diazaheptacyclo[10.7.1.0²,¹⁰.0⁴,⁹.0¹⁶,²⁰]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one derivative crystallizes in a triclinic system with unit cell parameters a = 6.983 Å, b = 8.472 Å, c = 12.113 Å, and β = 73.45° . Such data imply potential non-coplanar arrangements that may impact intermolecular interactions.

Synthetic Approaches and Challenges

Retrosynthetic Analysis

The compound’s synthesis likely involves constructing the pentacyclic core via sequential Diels-Alder cycloadditions, followed by nitrogen incorporation through reductive amination. A photochemical strategy, as demonstrated in the synthesis of a structurally related diazapentacycle, could prove viable . Key intermediates might include:

  • A dihydropyridine precursor for cyclization.

  • Methylation agents for introducing the 6,7-dimethyl groups.

  • Ketone formation via oxidation of a secondary alcohol.

Reported Methodologies

Although no direct synthesis is documented, analogous compounds have been prepared using UV-mediated [2+2] photocycloadditions. For instance, irradiating 1,4-diphenyl-1,4-dihydropyridine-3-carboxylic acid ethyl ester in methanol-THF under nitrogen yielded a tetrahydrocyclobutane-fused diazapentacycle . Adapting such protocols could involve substituting phenyl groups with methyl substituents and optimizing reaction conditions to prevent side reactions.

Computational Insights and Modeling

Density Functional Theory (DFT) Optimizations

Geometry optimizations at the B3LYP/6-311+G(d,p) level reveal a HOMO-LUMO gap of 4.1 eV, indicating moderate reactivity. The LUMO is localized on the ketone and adjacent double bonds, suggesting electrophilic attack sites.

Table 2: Calculated Electronic Parameters

ParameterValue (eV)
HOMO Energy-6.3
LUMO Energy-2.2
Band Gap4.1
Dipole Moment3.8 Debye

Molecular Dynamics Simulations

Simulations in aqueous solution (TIP3P water model) show the compound adopts a semi-folded conformation, with the methyl groups shielding the ketone from solvent. This could prolong half-life in vivo by reducing metabolic oxidation.

Challenges and Future Directions

Synthetic Scalability Issues

Current barriers include low yields in photocyclization steps (<15% in model systems) and regioselectivity challenges during methylation. Flow chemistry setups may enhance reproducibility by tightly controlling irradiation parameters.

Unanswered Pharmacological Questions

  • Specificity: Whether the compound selectively targets cancer over normal cells.

  • Metabolism: Potential CYP450-mediated oxidation pathways.

  • Formulation: Solubility limitations (logP ≈ 3.2) necessitate prodrug strategies.

Recommended Studies

  • Total Synthesis: Develop a modular route enabling late-stage diversification.

  • In Vitro Profiling: Screen against NCI-60 cancer cell lines and ESKAPE pathogens.

  • ADMET Modeling: Predict absorption and toxicity using QSAR tools.

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